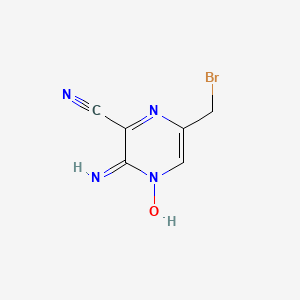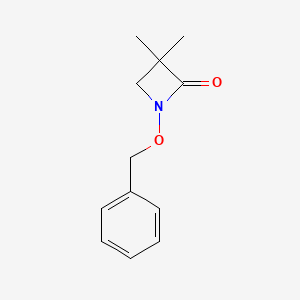
3,3-Dimethyl-1-phenylmethoxyazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-phenylmethoxyazetidin-2-one: is an organic compound with the molecular formula C12H15NO2 It belongs to the class of azetidinones, which are four-membered lactams
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-phenylmethoxyazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-2-butanone and phenylmethanol.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring. This can be achieved through a cyclization reaction, where the starting materials undergo a series of transformations to form the four-membered ring structure.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Laboratory Procedures: The laboratory-scale synthesis is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and scalability of the production process. This method allows for better control over reaction parameters and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-phenylmethoxyazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced azetidinone derivatives.
Substitution: Formation of substituted azetidinone compounds.
科学的研究の応用
3,3-Dimethyl-1-phenylmethoxyazetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure makes it a candidate for developing new therapeutic agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,3-Dimethyl-1-phenylmethoxyazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.
Receptor Binding: It can interact with cellular receptors, modulating their activity and triggering specific cellular responses.
類似化合物との比較
Similar Compounds
3,3-Dimethylazetidin-2-one:
1-Phenylazetidin-2-one: Another related compound with a different substitution pattern on the azetidinone ring.
Uniqueness
3,3-Dimethyl-1-phenylmethoxyazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
71663-75-7 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
3,3-dimethyl-1-phenylmethoxyazetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)9-13(11(12)14)15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChIキー |
RSZPXVOXYKDYHC-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1=O)OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


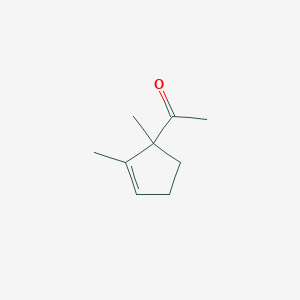
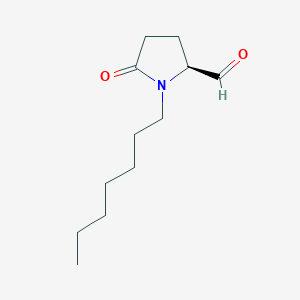
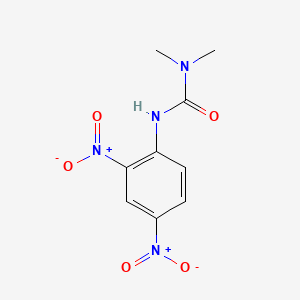


![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
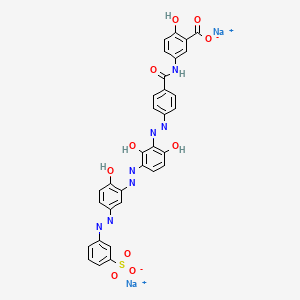
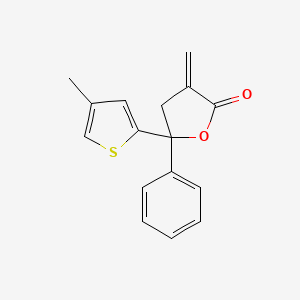
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


